Ergovaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDUTQZGWOQIA-VQSKNWBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893243 | |
| Record name | Ergovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-38-3 | |
| Record name | Ergovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ergovaline Biosynthesis and Genetic Regulation
Fungal Endophyte Biology and Ergovaline Production
The production of this compound is intrinsically linked to the biology of specific fungal endophytes that live within the tissues of various grass species. This symbiotic relationship is a key factor in the synthesis of this potent alkaloid.
Epichloë and Neotyphodium Species as this compound Producers
Certain species within the fungal genera Epichloë and its asexual anamorphs, Neotyphodium, are the primary producers of this compound. nzgajournal.org.nznih.govnzgajournal.org.nz These clavicipitaceous fungal endophytes are obligate biotrophs, meaning they can only grow and complete their life cycle in living plant tissue. nih.govasm.org A notable example is Neotyphodium lolii, which is an asexual derivative of Epichloë festucae. nih.gov Similarly, Epichloë coenophiala (formerly Neotyphodium coenophialum) is a well-known this compound producer found in tall fescue. mdpi.comwikipedia.org The production of this compound and other alkaloids by these fungi is a key feature of their symbiotic association with grasses. nih.govmdpi.com Recent taxonomic revisions have led to the inclusion of the asexual Neotyphodium species within the genus Epichloë. nih.gov
Distinction of this compound Production in Endophytic versus External Fungi
This compound is considered a hallmark of fungal endophytes, as it is produced in much smaller quantities by external fungi like Claviceps purpurea. publish.csiro.au For instance, this compound may constitute only 4% of the total alkaloid content from a Claviceps source, whereas it can account for 84–97% of the total alkaloid content from a Neotyphodium coenophialum source. publish.csiro.au While endophytic fungi produce a range of alkaloids within the plant tissues, the expression of the this compound biosynthesis genes is notably high in planta (within the plant) but very low or undetectable in mycelia from axenic culture (grown in a pure culture). nzgajournal.org.nznih.gov This suggests that the symbiotic relationship and signals from the host plant are crucial for the high-level production of this compound. nzgajournal.org.nz
Biosynthetic Pathways and Enzymes
The biosynthesis of this compound is a multi-step process that begins with the synthesis of the core ergoline (B1233604) ring structure, followed by the addition of a tripeptide side chain. This pathway involves a suite of specialized enzymes encoded by a gene cluster.
Initial Steps of Ergot Alkaloid Biosynthesis Precursors
The biosynthesis of all ergot alkaloids, including this compound, begins with the formation of the tetracyclic ergoline ring system. nih.gov The foundational precursors for this structure are L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). researchgate.netdavidmoore.org.uk The first committed step in the pathway is the prenylation of L-tryptophan at the C4 position, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS), which is encoded by the dmaW gene. researchgate.netmdpi.com This initial reaction forms dimethylallyltryptophan (DMAT). researchgate.net Subsequent steps involve N-methylation of DMAT by the EasF enzyme, followed by a series of reactions including desaturation, epoxidation, and decarboxylating C-ring closure to form chanoclavine-I, the first tricyclic intermediate. researchgate.net The formation of chanoclavine-I aldehyde is a major branch point in the pathway, leading to the various classes of ergot alkaloids. researchgate.net
Nonribosomal Peptide Synthetase (NRPS) Involvement (e.g., LpsB, LpsA)
The final steps in this compound biosynthesis involve the attachment of a tripeptide side chain, consisting of L-alanine, L-valine, and L-proline, to the lysergic acid scaffold. asm.orgnih.gov This process is carried out by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). nzgajournal.org.nzasm.org In the this compound biosynthesis pathway, two key NRPS enzymes are LpsB and LpsA. nzgajournal.org.nzasm.org
A gene cluster for this compound biosynthesis has been identified in Neotyphodium lolii, which contains the genes lpsB and lpsA. nzgajournal.org.nznih.gov lpsB encodes a single-module NRPS, while lpsA encodes a trimodular NRPS. nzgajournal.org.nzasm.org Functional analysis has confirmed the role of lpsB in this compound synthesis; a targeted replacement of this gene resulted in the inability to synthesize this compound and the accumulation of lysergic acid. nzgajournal.org.nz It is hypothesized that LpsB activates D-lysergic acid, and the three modules of LpsA sequentially activate and incorporate the three amino acids of the tripeptide side chain. researchgate.net The genes encoding these NRPS enzymes, along with other genes in the ergot alkaloid synthesis (EAS) cluster, are highly expressed within the host plant, further emphasizing the importance of the symbiotic relationship for this compound production. nzgajournal.org.nznih.gov
| Gene | Enzyme | Function in this compound Biosynthesis |
| dmaW | Dimethylallyl tryptophan synthase (DMATS) | Catalyzes the first committed step: the prenylation of L-tryptophan to form dimethylallyltryptophan (DMAT). researchgate.netmdpi.com |
| easF | N-methyltransferase | Catalyzes the N-methylation of DMAT. researchgate.net |
| lpsB | Nonribosomal Peptide Synthetase (single-module) | Activates D-lysergic acid for the addition of the tripeptide side chain. nzgajournal.org.nzresearchgate.net |
| lpsA | Nonribosomal Peptide Synthetase (trimodular) | Sequentially activates and incorporates L-alanine, L-valine, and L-proline to form the tripeptide side chain. asm.orgnih.govresearchgate.net |
Characterization of Key Biosynthetic Enzymes (e.g., DmaW, EasF)
The biosynthesis of this compound begins with the prenylation of L-tryptophan, a reaction catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DmaW). This enzyme is a prenyltransferase that utilizes dimethylallyl diphosphate (DMAPP) as a prenyl donor, attaching it to the C4 position of the tryptophan indole ring to form 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.govnih.gov This initial step is considered the committed step in the entire ergot alkaloid biosynthetic pathway. nih.gov The gene encoding this crucial enzyme, dmaW, has been identified and characterized in several ergot alkaloid-producing fungi, including species of Claviceps, Aspergillus, and the endophyte Neotyphodium sp. nih.gov
Following the formation of DMAT, the next key enzymatic step is the N-methylation of the amino group of DMAT. This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan N-methyltransferase, encoded by the gene easF. nih.govresearchgate.net This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to produce 4-dimethylallyl-L-abrine. nih.gov Functional analyses and gene knockout studies have confirmed the essential role of both DmaW and EasF in the early stages of the ergot alkaloid pathway, leading to the formation of the initial ergoline ring structures. researchgate.net
Lysergic Acid Accumulation and Downstream Steps
Following the initial steps catalyzed by DmaW and EasF, a series of enzymatic reactions involving oxidoreductases and catalases, encoded by genes such as easE and easC, lead to the formation of chanoclavine-I-aldehyde. researchgate.net This molecule is a key intermediate that stands at a branch point in the ergot alkaloid pathway. asm.org Subsequent enzymatic modifications, including those catalyzed by EasA, EasG, and CloA, are required to convert chanoclavine-I-aldehyde into lysergic acid. researchgate.net
Lysergic acid is the central precursor for the production of the more complex ergopeptines, including this compound. nih.gov The final steps in this compound synthesis involve the non-ribosomal peptide synthetases (NRPSs). Specifically, a trimodular NRPS encoded by lpsA (lysergyl peptide synthetase 1) and a second NRPS, LpsB (lysergyl peptide synthetase 2), are responsible for assembling the tripeptide side chain (L-alanine, L-valine, and L-proline) and attaching it to lysergic acid. nih.govnih.gov The accumulation of lysergic acid is therefore a critical prerequisite for the downstream synthesis of this compound. In some fungal species or mutants where the downstream NRPS genes are absent or non-functional, the biosynthetic pathway terminates with the accumulation of lysergic acid or its simpler derivatives. nih.gov
Genetic Architecture of this compound Biosynthesis
Identification and Characterization of the Ergot Alkaloid Synthesis (EAS) Gene Cluster
The genes responsible for the biosynthesis of this compound and other ergot alkaloids are typically found organized in a contiguous region of the fungal chromosome, known as the Ergot Alkaloid Synthesis (EAS) gene cluster. asm.orgresearchgate.net The identification and characterization of this cluster have been pivotal in understanding the genetic basis of ergot alkaloid production. The EAS cluster was first extensively studied in fungi like Claviceps purpurea. nih.gov Subsequent research in grass endophytes, such as Neotyphodium lolii (now classified as Epichloë), revealed a complex gene cluster containing orthologs to the genes found in C. purpurea and Aspergillus fumigatus.
The core of the EAS cluster contains genes encoding the key enzymes for the pathway, including dmaW, easF, easE, easC, and genes for the later steps like lpsA and lpsB. asm.org Southern analysis has confirmed the physical linkage of these genes at a single locus, often located in subtelomeric regions of the chromosome. The expression of genes within the EAS cluster is often co-regulated, with significantly higher expression observed during the symbiotic growth of the fungus within the host plant compared to axenic culture. nih.gov This plant-induced expression highlights the importance of the host environment in triggering the production of these alkaloids.
Comparative Genomics of EAS Clusters Across Fungal Species (e.g., N. lolii, C. purpurea, A. fumigatus)
Comparative genomic analyses of the EAS gene clusters from different fungal species have revealed fascinating insights into the evolution of ergot alkaloid biosynthesis. While the core set of biosynthetic genes is often conserved, the gene order and content can vary significantly between species such as Neotyphodium lolii, Claviceps purpurea, and Aspergillus fumigatus. nih.gov For instance, despite the conservation of gene sequences, the gene order within the EAS cluster of N. lolii is substantially different from that in C. purpurea and A. fumigatus. nih.gov
These comparative studies also highlight differences in the completeness of the pathway. For example, C. purpurea possesses the genes necessary to produce complex ergopeptines, whereas Claviceps fusiformis has a truncated pathway that terminates at clavine alkaloids due to mutations and rearrangements that have rendered genes like lpsB and cloA non-functional. nih.gov Similarly, the EAS cluster in A. fumigatus is primarily geared towards the production of clavine alkaloids. The presence or absence of specific genes, particularly those involved in the later steps of the pathway (e.g., lpsA, lpsB), determines the final alkaloid profile of a given fungal species. This modular nature of the EAS cluster has likely facilitated the evolution of chemical diversity among ergot alkaloid-producing fungi.
Transposable Element Associations with EAS Genes (e.g., Retrotransposons, DNA Transposons, MITEs)
A notable feature of the EAS gene cluster, particularly in grass endophytes like Epichloë species, is its close association with transposable elements (TEs). These mobile genetic elements, including retrotransposons, autonomous DNA transposons, and Miniature Inverted-repeat Transposable Elements (MITEs), are found in the intergenic regions of the EAS cluster. The presence of these TEs is significant as they are known to be a major source of genetic variation and can influence genome dynamics and gene expression. nih.gov
The association of TEs with the EAS cluster is thought to contribute to the evolutionary plasticity of this region. TEs can facilitate genomic rearrangements, gene duplications, and deletions, which may lead to the diversification of the ergot alkaloid profiles observed across different fungal strains and species. In some pathogenic fungi, TE-rich genomic regions are often associated with genes involved in host adaptation. nih.gov The high concentration of transposon relics within the EAS cluster of Epichloë species suggests that this region has been a hotbed of genomic evolution, potentially driven by the selective pressures of the symbiotic relationship with the host grass.
Gene Duplication and Paralogous Clusters (e.g., EAS1, EAS2 in E. coenophiala)
Gene duplication is a major force in the evolution of new gene functions, and this phenomenon is evident within the EAS gene clusters of some fungal species. A striking example is found in the grass endophyte Epichloë coenophiala, the fungus commonly associated with tall fescue. Genomes of certain strains of E. coenophiala have been found to contain two homologous copies of the ergot alkaloid biosynthesis gene cluster, designated EAS1 and EAS2. researchgate.net
The EAS1 cluster is significantly larger than the EAS2 cluster. researchgate.net This duplication event has led to the presence of paralogous copies of several key EAS genes. Such duplications can have various evolutionary fates, including the retention of the original function, the acquisition of a new function (neofunctionalization), or the loss of function in one of the copies (pseudogenization). The presence of these paralogous clusters in E. coenophiala adds another layer of complexity to the regulation and evolution of this compound biosynthesis and may contribute to the variation in alkaloid profiles observed among different endophyte strains. researchgate.net
Regulation of this compound Biosynthesis Gene Expression
The genetic machinery responsible for producing this compound is intricately controlled at the transcriptional level. This regulation ensures that the production of this metabolically expensive and potent bioactive compound is optimized for the symbiotic lifestyle of the fungus.
Differential Gene Expression In Planta Versus Axenic Culture
A hallmark of this compound biosynthesis is its strong induction during the symbiotic growth of Epichloë endophytes within their grass hosts. Research has consistently demonstrated that the genes within the EAS cluster are highly expressed in planta, while their expression is either very low or completely undetectable when the fungi are grown in axenic culture. nih.govnih.gov This indicates that the symbiotic environment provides essential signals that are necessary to activate the this compound production machinery.
Studies have shown that attempts to induce the expression of EAS genes in axenic cultures by mimicking certain aspects of the plant environment, such as nutrient limitation, have been largely unsuccessful. For instance, limiting the availability of carbon, nitrogen, or phosphate (B84403) in the culture medium did not trigger the expression of key this compound biosynthesis genes like lpsB. nih.govnih.gov This suggests that simple nutrient starvation is not the primary trigger for gene activation and points towards a more complex signaling cascade initiated by the host plant.
Table 1: Comparative Expression of this compound Biosynthesis Genes
| Gene | Expression Level in planta | Expression Level in Axenic Culture | Reference |
|---|---|---|---|
| dmaW | High | Very Low/Undetectable | nih.gov |
| lpsA | High | Very Low/Undetectable | nih.gov |
| lpsB | High | Very Low/Undetectable | nih.govnih.gov |
| easA | High | Very Low/Undetectable | nih.gov |
| easE | High | Very Low/Undetectable | nih.gov |
| easF | High | Very Low/Undetectable | nih.gov |
| easG | High | Very Low/Undetectable | nih.gov |
| easH | High | Very Low/Undetectable | nih.gov |
Influence of Host Plant Signaling Pathways
The profound difference in EAS gene expression between in planta and axenic conditions strongly implies a critical role for signaling molecules originating from the host grass. While the precise nature of these signals is still an active area of research, it is evident that a complex dialogue between the plant and the fungus is required to initiate this compound biosynthesis.
The inability of simple plant extracts to induce EAS gene expression in culture suggests that the signaling mechanism is likely intricate, possibly involving unstable compounds or requiring the intimate and continuous interaction characteristic of the symbiotic interface. nih.gov This indicates that the physical and chemical environment created by the living plant tissue is essential for activating the fungal secondary metabolic pathways. The host plant's developmental stage and physiological state can also influence the production of these signaling molecules, thereby affecting the levels of this compound produced by the endophyte.
Role of Global Regulatory Genes (e.g., VelA, LaeA)
In fungi, secondary metabolism is often under the control of global regulatory proteins that coordinate gene expression in response to various developmental and environmental signals. In Epichloë festucae, the velvet (VelA) and LaeA proteins have been identified as key regulators of secondary metabolism, including the biosynthesis of this compound. nih.govnih.gov These proteins are part of a conserved regulatory complex in fungi that links secondary metabolism with development.
Transcriptomic studies have revealed that the deletion of velA and laeA genes in E. festucae significantly alters the expression of genes within the this compound biosynthesis cluster. However, their regulatory roles appear to be distinct and context-dependent. For instance, in axenic culture, the deletion of velA and laeA can lead to the upregulation of some EAS genes, such as lpsB. nih.gov In contrast, during the symbiotic interaction with the host plant, both VelA and LaeA are generally required for the high-level expression of the entire EAS gene cluster. nih.gov This suggests a complex regulatory network where these global regulators integrate signals from the host environment to control this compound production.
**Table 2: Effect of velA and laeA Deletion on this compound Gene Expression in *E. festucae***
| Condition | Gene | Effect of ΔvelA | Effect of ΔlaeA | Reference |
|---|---|---|---|---|
| Axenic Culture | lpsB | Upregulated | Upregulated | nih.gov |
| Axenic Culture | easA | No significant change | Upregulated | nih.gov |
| In planta (seedlings) | EAS cluster genes | Downregulated | Downregulated | nih.gov |
| In planta (mature plants) | EAS cluster genes | Downregulated | Downregulated | nih.gov |
Environmental Factors Affecting Gene Expression
In addition to host signals and fungal regulatory networks, environmental conditions can significantly modulate the expression of this compound biosynthesis genes and, consequently, the concentration of this compound in infected grasses.
Environmental stressors such as drought and temperature fluctuations can have a profound impact on the symbiosis between Epichloë endophytes and their host grasses, which in turn affects this compound production.
Water Stress: Drought conditions have been observed to increase the concentration of this compound in endophyte-infected tall fescue. researchgate.net This is thought to be an adaptive response, as this compound can contribute to the plant's tolerance to water deficit. While the precise molecular mechanisms are still being elucidated, it is hypothesized that water stress may trigger signaling pathways in the host plant that lead to the upregulation of EAS gene expression in the endophyte. This response likely involves changes in the host's hormonal balance and the production of stress-related compounds that are perceived by the fungus.
Temperature: Temperature is another critical environmental factor that can modulate this compound levels. The optimal temperature for the growth of cool-season grasses and their associated endophytes influences the rate of metabolic processes, including alkaloid biosynthesis. Studies have shown that this compound concentrations can vary with seasonal temperature changes. For instance, in some cases, higher temperatures have been associated with increased this compound production. researchgate.net This temperature-dependent regulation may be linked to changes in the expression of both fungal and host genes, highlighting the integrated nature of the symbiotic response to environmental cues. The regulatory role of the Velvet complex has also been shown to be temperature-dependent in other fungi, suggesting a potential mechanism for the observed temperature effects on this compound synthesis. researchgate.net
Analytical Methodologies for Ergovaline Quantification
Extraction and Sample Preparation Techniques
The initial and most critical stage in the quantification of ergovaline is its efficient extraction from the sample matrix and the removal of interfering substances. The complexity of the matrix, whether it be plant material, animal tissue, or fluid, dictates the specific approach required.
The selection of an appropriate solvent system is fundamental to achieving high recovery rates of this compound. Research has shown that solvent choice, sample particle size, and extraction duration significantly influence extraction efficiency. nih.gov
A study focused on developing a new extraction method for this compound from tall fescue seed and straw evaluated fourteen different extraction solvents. oregonstate.eduresearchgate.netnih.gov The results indicated that a solution of 2.1 mM ammonium (B1175870) carbonate and acetonitrile (B52724) in a 50:50 (v/v) ratio provided the highest and most consistent recovery, ranging from 91% to 101%. oregonstate.eduresearchgate.netnih.gov This solvent system proved to be a key component of a subsequently developed QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. oregonstate.eduresearchgate.netnih.gov
For large-scale extractions of tall fescue seed, various solvents and combinations have been tested. nih.gov It was noted that any approach incorporating water yielded high recovery of lysergic acid but very little this compound. nih.gov Conversely, chloroform (B151607) (CHCl₃) was effective at extracting this compound from dried plant extracts, especially after initial wetting of the extract with water. nih.gov An initial hexane (B92381) extraction from a water slurry of the freeze-dried extract was also found to significantly enhance the purity of the subsequent chloroform extract by removing lipophilic substances. nih.gov
Historically, 80% methanol (B129727) has been used for routine analytical extractions. nih.gov Another protocol developed for microanalytical purposes utilized a 2-propanol-lactic acid solvent, which allowed for the simultaneous extraction of this compound and peramine (B34533) from individual plant parts. nih.gov The efficiency of extraction is also tied to the physical properties of the sample; for instance, reducing the particle size of tall fescue seed and increasing the extraction time were shown to improve the yield of this compound. nih.gov
Table 1: Comparison of Selected Solvent Systems for this compound Extraction This table is interactive. You can sort and filter the data.
| Solvent System | Matrix | Key Findings | Reference |
|---|---|---|---|
| 2.1 mM Ammonium Carbonate / Acetonitrile (50/50, v/v) | Tall Fescue Seed & Straw | Highest and most consistent recovery (91-101%). oregonstate.eduresearchgate.netnih.gov | oregonstate.edu, researchgate.net, nih.gov |
| Chloroform (CHCl₃) | Dried Tall Fescue Extract | Effective for this compound recovery, particularly after water wetting or a pre-extraction with hexane. nih.gov | nih.gov |
| 80% Aqueous Ethanol | Tall Fescue Seed | Used for routine extraction; efficiency increases with smaller particle size and longer extraction time. nih.gov | nih.gov |
| 2-Propanol-Lactic Acid | Individual Plant Parts | Allows for microanalytical extraction of both this compound and peramine. nih.gov | nih.gov |
Effective cleanup procedures are crucial to remove matrix components that can interfere with subsequent analysis, ensuring the accuracy and longevity of analytical instruments.
Plant Material: For tall fescue, cleanup methods have been developed to reduce large solvent volumes and long analysis times. nih.gov One method for dried plant clippings involves grinding the material to a fine powder in liquid nitrogen, followed by extraction and concentration of methanol eluates. nih.gov For large-scale extractions, a protocol involving initial hexane extraction to remove lipids followed by chloroform extraction has proven effective for purification. nih.gov
Rumen Fluid: Analytical methods developed for plant material have been successfully modified for use with rumen fluid. nih.gov The collection process involves obtaining samples via an ororuminal probe, separating the liquids and solids with cheesecloth, and immediately freezing the aliquots. nih.gov For analysis, the rumen liquid samples undergo specific processing prior to instrumental analysis. nih.gov A standardized procedure for collecting rumen fluid at slaughterhouses specifies that the interval between animal death and collection should not exceed 15 minutes to maintain sample integrity. mdpi.com
Animal Tissues: A validated High-Performance Liquid Chromatography (HPLC) method for animal tissues employs a specific cleanup protocol. researchgate.netresearchgate.net For liver samples, the tissue is first homogenized in a phosphate (B84403) buffer before undergoing chloroformic extraction. researchgate.netresearchgate.net In contrast, fat samples are extracted directly with chloroform without the initial homogenization step. researchgate.netresearchgate.net Purification of the chloroform extracts for both tissue types is then conducted using homemade ergosil solid-phase extraction columns. researchgate.net The columns are conditioned with chloroform, the sample extract is passed through, and then the column is washed with an acetone/chloroform mixture. researchgate.net Finally, this compound is eluted with methanol. researchgate.net A separate method for vascular tissue has also been developed and validated. nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been adapted for the analysis of this compound, offering a streamlined and efficient alternative to traditional methods. oregonstate.edunih.govacs.org This methodology significantly reduces the use of chlorinated solvents and is suitable for high-throughput laboratories. oregonstate.eduresearchgate.netnih.gov
A validated QuEChERS method for tall fescue seed and straw begins with the addition of a 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v) extraction solvent to the ground plant material. oregonstate.edu The mixture is vortexed and agitated before the addition of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). oregonstate.edu Following further vortexing, the sample is centrifuged to separate the layers. oregonstate.edu An aliquot of the supernatant (the acetonitrile phase) is then transferred, evaporated to dryness, and the residue is reconstituted in methanol for analysis. oregonstate.eduresearchgate.net This QuEChERS method has shown excellent agreement with established solid-phase extraction (SPE) methods, with a correlation coefficient of 0.9978. oregonstate.eduresearchgate.netnih.govacs.org Modified QuEChERS procedures have also been successfully applied to the analysis of ergot alkaloids in other matrices, such as oat-based functional foods. mdpi.com
Chromatographic and Spectrometric Detection Methods
Following extraction and cleanup, the quantification of this compound is achieved using high-performance liquid chromatography (HPLC) coupled with either fluorescence or mass spectrometry detectors.
HPLC with fluorescence detection is a robust and widely used method for the quantification of this compound in various matrices, including tall fescue, animal feed, and animal tissues. nih.govnih.govresearchgate.netnih.gov This technique is valued for its sensitivity and reliability. encyclopedia.pub
The method typically involves a reversed-phase C18 column for separation. researchgate.net The mobile phase often consists of an acetonitrile and water mixture containing ammonium carbonate, delivered at a constant flow rate. researchgate.net Fluorescence detection parameters are optimized for this compound's native fluorescence. Common settings include an excitation wavelength of 250 nm and an emission wavelength of 420 nm, although an excitation of 330 nm has also been used. researchgate.netnih.gov An important advantage of this method is its ability to detect and quantify both the primary this compound alkaloid and its C-8 epimer, ergovalinine (B15184027), which provides a more accurate measurement of the total this compound content. acs.org
Validation studies for HPLC-FLD methods have demonstrated good performance. For animal tissues like liver and fat, the method has shown high average recoveries (91% for liver, 65% for fat) and a detection limit of 0.15 ng/g in both matrices. researchgate.net For tall fescue seed and straw using a QuEChERS-based extraction, the method was validated with a limit of detection of 37 µg/kg and 30 µg/kg, respectively, and a limit of quantitation of 100 µg/kg for both. oregonstate.eduresearchgate.netnih.gov
Table 2: Validation Parameters for HPLC-FLD Analysis of this compound This table is interactive. You can sort and filter the data.
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery | Reference |
|---|---|---|---|---|
| Liver | 0.15 ng/g | Not Reported | 91% | researchgate.net |
| Fat | 0.15 ng/g | Not Reported | 65% | researchgate.net |
| Tall Fescue Seed | 37 µg/kg | 100 µg/kg | 98% | oregonstate.edu, researchgate.net, nih.gov |
| Tall Fescue Straw | 30 µg/kg | 100 µg/kg | 98% | oregonstate.edu, researchgate.net, nih.gov |
Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has become the technique of choice for the unequivocal identification and quantification of ergot alkaloids, including this compound and its epimers. nih.govmdpi.com This is due to its superior sensitivity, selectivity, and accuracy compared to HPLC-FLD. nih.gov
LC-MS methods typically utilize reverse-phase chromatography coupled to an electrospray ionization (ESI) source, which ionizes the alkaloids before they enter the mass spectrometer. nih.gov The mass spectrometer can be operated in various modes, such as single-ion monitoring (SIM) or multiple reaction monitoring (MRM), to detect specific ions corresponding to the target compounds. nih.govmdpi.com For instance, one method detected the singly protonated molecular ions for this compound and an internal standard. nih.gov The inclusion of the this compound isomer, ergovalinine, in the quantitation process is common practice. nih.gov
LC-MS/MS methods have been developed and validated for a wide range of ergot alkaloids in diverse matrices like vascular tissue, perennial ryegrass, cereals, and animal feeds. nih.govnih.govwaters.commdpi.com A validated method for vascular tissue demonstrated a linear range of 0.1 to 40 pmol with a limit of detection of 0.05 pmol. nih.gov Another method for perennial ryegrass reported a limit of detection and quantification for this compound of 0.2 ng/mL and 0.8 ng/mL, respectively. nih.gov For animal feeds, a validated LC-MS/MS method achieved a limit of detection of 0.25 ng/g and a limit of quantification of 0.5 ng/g for eleven ergot alkaloids. mdpi.com These methods are noted for their ability to overcome matrix effects, often by incorporating matrix components into the calibrant solutions to create matrix-matched standards. nih.gov
Challenges in this compound Analysis and Interpretation
Sample Handling and Storage Effects on this compound Stability (e.g., Temperature, UV Light)
The accuracy of this compound quantification is highly dependent on proper sample handling and storage, as the compound is known to be unstable. frontiersin.orgnih.govuky.edu Research has demonstrated that both temperature and exposure to ultraviolet (UV) light significantly impact this compound stability in tall fescue samples. frontiersin.orgnih.govuky.edufrontiersin.org
Exposure to a combination of heat and UV light, simulating conditions within a vehicle, can lead to a significant loss of this compound in as little as two hours. frontiersin.orgnih.govafgc.org In contrast, samples transported on ice in a cooler show no significant change in this compound concentration over the same two-hour period. frontiersin.orgnih.govafgc.org This highlights the critical importance of keeping samples chilled and protected from light immediately following collection. frontiersin.orguky.edu
Storage temperature plays a crucial role in this compound preservation. Studies have shown that a significant fraction of this compound is lost within the first 24 hours of storage, regardless of whether the samples are kept at room temperature (22°C), refrigerated (5°C), or frozen (-20°C). frontiersin.orgnih.govuky.edu One study observed losses of 22%, 27%, and 17% at 22°C, 5°C, and -20°C, respectively, within the first 24 hours for a May harvest. frontiersin.org Another analysis noted that the decrease in this compound after 24 hours can range from 17% to 60%. uky.edu After the initial 24-hour loss, this compound concentrations in samples stored at -20°C show little change for up to 28 days, whereas intermittent losses continue at 22°C and 5°C. frontiersin.orgnih.gov
To obtain the most accurate and representative measurements of this compound levels in the field, it is recommended that samples be transported on ice to a laboratory for analysis on the same day of harvest. frontiersin.orgnih.govfrontiersin.org If immediate analysis is not feasible, the best practice is to freeze the samples as soon as possible and store them at -20°C or lower until they can be processed. frontiersin.orgnih.govresearchgate.net Researchers and diagnosticians should acknowledge that reported this compound results from samples not analyzed immediately may be lower than the actual concentrations present in the field at the time of collection. uky.eduuky.edu
Table 1: Effect of Handling and Storage Conditions on this compound Concentration in Tall Fescue
| Condition | Duration | Harvest | Initial Concentration (ppb) | Final Concentration (ppb) | Percent Loss | Source(s) |
| Control (Immediate Analysis) | 0 hours | May 2012 | 651 | 651 | 0% | frontiersin.org |
| On Ice | 2 hours | May 2012 | 651 | No significant change | ~0% | frontiersin.orgnih.gov |
| Light + Heat | 2 hours | May 2012 | 651 | Significant loss reported | - | frontiersin.orgnih.govafgc.org |
| Storage at 22°C | 24 hours | May 2012 | 651 | 508 | 22% | frontiersin.org |
| Storage at 5°C | 24 hours | May 2012 | 651 | 475 | 27% | frontiersin.org |
| Storage at -20°C | 24 hours | May 2012 | 651 | 540 | 17% | frontiersin.org |
| Storage at -20°C | 24 hours | August 2012 | 1606 | 691 | 57% | uky.edu |
| Storage at -20°C | 28 days | May 2012 | 651 | No significant change after 24h | - | frontiersin.orgnih.gov |
Variability in this compound Concentrations Across Research Studies and Methodologies
Significant variability in reported this compound concentrations is a well-documented phenomenon in scientific literature. grasslandrenewal.org This variation arises from a multitude of factors, including the genetics of the tall fescue plant and the endophytic fungus, environmental conditions, and the specific analytical methodologies employed. vt.edu
This compound levels in pastures can differ widely between fields and fluctuate throughout growing seasons due to the interplay of factors like temperature, rainfall, and soil fertility. vt.edunih.gov Concentrations are typically highest during periods of rapid plant growth in the spring and fall. vt.eduvt.edu Studies have demonstrated substantial differences in this compound accumulation among different tall fescue genotypes, even when infected with the same endophyte and grown under the same conditions. mdpi.com For example, a study of 25 KY-31 tall fescue plants from the same seed lot grown in the same field found that this compound concentrations in the straw varied from 8 to 13,003 ppb in one year and 0 to 5,001 ppb the next. uky.edu
The choice of analytical method also contributes to the variability in reported concentrations. mdpi.com High-performance liquid chromatography (HPLC) with fluorescence detection is a predominant method for the specific quantification of this compound (and its inactive isomer, ergovalinine). frontiersin.orgoregonstate.edu However, other methods, such as enzyme-linked immunosorbent assays (ELISA), are designed to measure total ergot alkaloids. oregonstate.edu While ELISA can be a useful screening tool, results can differ greatly and inconsistently when compared to HPLC procedures. nih.govmdpi.com This discrepancy can be attributed to the antibodies used in ELISA kits, which may cross-react with other ergot alkaloids besides this compound, such as setoclavine. mdpi.com Therefore, while tests for total ergot alkaloids and this compound may follow similar trends, they provide different predictions of toxicity, and for some endophyte cultivars, total alkaloid content may not accurately estimate the risk associated with this compound. grasslandrenewal.org
Furthermore, even within HPLC-based methods, variations in sample preparation, extraction solvents, and chromatographic conditions can influence the final quantified value. mdpi.comoregonstate.edu The epimerization of this compound to the less active ergovalinine can occur during the extraction process, and the extent of this conversion depends on variables like the solvent used, light and heat exposure, and time in solution. uky.edu Some analytical methods quantify total this compound by summing the two isomers, while others focus only on the primary this compound peak, introducing another source of variation in reported data. frontiersin.orguky.eduoregonstate.edu This inherent variability underscores the importance of detailed reporting of methodologies in research studies to allow for accurate comparison and interpretation of results. mdpi.com
Matrix Effects and Internal Standard Utilization
In analytical chemistry, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sample matrix can significantly influence the accuracy of quantification. nih.govresearchgate.net The matrix consists of all the components in a sample other than the analyte of interest, such as this compound. nih.gov During analysis, co-extracted compounds from the matrix (e.g., from tall fescue seed or straw) can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govresearchgate.net This phenomenon, known as the matrix effect, can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of the this compound concentration. nih.govresearchgate.net
Studies on various ergot alkaloids in cereals have shown that matrix effects can be substantial, with signal suppression reaching up to 90% for some compounds depending on the grain type. nih.gov The magnitude of the matrix effect can vary significantly not only between different types of matrices (e.g., seed vs. straw) but also, to a lesser extent, within different varieties of the same grain type. researchgate.net This variability makes it challenging to achieve consistently accurate quantification without proper compensation strategies. nih.gov
To correct for both variability in extraction efficiency and matrix effects, an internal standard is commonly utilized in this compound analysis. frontiersin.orgmdpi.com An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known quantity to every sample, blank, and calibration standard before processing. frontiersin.orgmdpi.com Because the internal standard is affected by sample preparation losses and matrix effects in a similar way to this compound, the ratio of the analyte's response to the internal standard's response is used for quantification. nih.gov This ratio provides a more accurate and precise measurement than relying on the absolute response of the analyte alone. uq.edu.au
Ecological and Agronomic Research on Ergovaline Dynamics
Host Plant-Endophyte Interactions and Ergovaline Expression
The symbiotic relationship, or symbiotum, between the host grass and the endophytic fungus is the foundation of this compound production. mdpi.com The level of this compound expressed is highly dependent on the specific genetic combination of the plant and the fungus. nih.gov
The genetic makeup of the host plant plays a significant role in modulating the amount of this compound produced by its resident endophyte. nih.gov Research has demonstrated that different cultivars of the same grass species, harboring the same endophyte strain, can exhibit significantly different this compound concentrations. This suggests that the host plant genotype directly influences the expression of the fungal genes responsible for alkaloid synthesis. nih.govmdpi.com
Studies comparing various tall fescue cultivars have highlighted this variability. For instance, 'Kentucky 31' (KY31), a widely used cultivar, is notorious for supporting high concentrations of this compound when infected with its common toxic endophyte. grasslandrenewal.org In contrast, other cultivars, including those developed with "novel" or "friendly" endophytes, show dramatically lower or negligible this compound levels. grasslandrenewal.org A study conducted in Georgia and Kentucky, USA, evaluated this compound concentrations in several tall fescue cultivars. The endophyte-infected KY31 cultivar consistently showed the highest levels, while cultivars like 'Jesup MaxQ' and 'Lacefield MaxQ II' had no detectable this compound. grasslandrenewal.org Other cultivars, such as 'BarOptima Plus E34', produced this compound, but at concentrations significantly lower than those found in KY31. grasslandrenewal.org
This variation underscores the importance of the host genotype in creating a suitable environment for the endophyte to produce alkaloids. mdpi.com The selection of specific plant genotypes is a key strategy in developing low-toxicity forage options.
Table 1: this compound Concentrations in Various Tall Fescue Cultivars
| Cultivar | Endophyte Status | This compound Production | Relative Level Compared to Infected KY31 |
| KY31 | Infected (Wild-Type) | Yes | High grasslandrenewal.org |
| KY31 | Endophyte-Free | No | None grasslandrenewal.org |
| Jesup MaxQ | Novel Endophyte | No | None grasslandrenewal.org |
| Lacefield MaxQ II | Novel Endophyte | No | None grasslandrenewal.org |
| Texoma MaxQ II | Novel Endophyte | No | None grasslandrenewal.org |
| BarOptima Plus E34 | Novel Endophyte | Yes | Lower grasslandrenewal.orggrasslandrenewal.org |
| IS-FTF 31-UArk9 | Novel Endophyte | Yes | Lower grasslandrenewal.org |
The genetic identity of the endophyte strain is a primary determinant of the type and quantity of alkaloids produced. nih.gov The fungus Epichloë coenophiala, the common endophyte in tall fescue, is itself a hybrid species with progenitors from other Epichloë species, leading to considerable genetic diversity among strains. mdpi.comresearchgate.net
Different strains or biotypes of E. coenophiala possess different genetic capabilities for producing the four main classes of alkaloids: ergot alkaloids (like this compound), lolines, peramine (B34533), and indole-diterpenes. nih.gov The common toxic endophyte found in KY31 tall fescue is characterized by its production of this compound, lolines, and peramine. nih.gov However, other strains exist that may lack the genes for this compound synthesis entirely. researchgate.net For example, Mediterranean-derived E. coenophiala strains often lack the genes for ergot alkaloid production, while many continental European strains retain them. mdpi.comresearchgate.net
Genetic modification has further demonstrated the endophyte's central role. By specifically knocking out the lpsA gene, a peptide synthetase gene essential for ergopeptine biosynthesis in a Neotyphodium species (now classified as Epichloë), researchers were able to create an endophyte strain that could no longer produce this compound when associated with its host grass. nih.govnih.gov This definitively proves that the genetic machinery for this compound synthesis resides within the fungus and that modifying the endophyte can eliminate the toxin from the plant-fungus symbiotum. nih.govnih.gov
This compound is not uniformly distributed throughout the host plant. Its concentration varies significantly among different plant tissues, a factor with major implications for grazing management. oregonstate.eduresearchgate.net Generally, the highest concentrations are found in reproductive tissues, particularly the seed heads and seeds. oregonstate.eduuky.eduuky.edu
This distribution pattern means that as animals graze closer to the ground, they are likely to ingest higher concentrations of the toxin. researchgate.net
Table 2: Relative Distribution of this compound in Tall Fescue Tissues
| Plant Part | Relative this compound Concentration | Supporting Research |
| Seeds / Seed Heads | Highest | oregonstate.eduuky.eduuky.eduuky.edu |
| Leaf Sheaths / Stems | High | oregonstate.eduresearchgate.net |
| Basal Canopy (0-5 cm) | High | researchgate.netuky.edu |
| Leaf Blades | Intermediate to Low | oregonstate.eduresearchgate.net |
| Apical Canopy (>5 cm) | Low | researchgate.net |
| Roots | Lowest | oregonstate.eduoregonstate.edu |
Note: This table represents a generalized distribution pattern based on multiple studies.
The concentration of this compound within the tall fescue plant fluctuates significantly with the plant's developmental stage and the corresponding season. oregonstate.edunih.gov In temperate regions like the northern tall fescue belt of the United States, this compound levels are generally low during the winter. oregonstate.edu As the plant begins its active spring growth, concentrations rise, typically reaching a peak in late spring (e.g., mid-May) around the time of flowering and seed fill. oregonstate.edunih.gov This peak coincides with the highest concentrations being found in the developing seed heads. oregonstate.edu
Following the spring peak, this compound levels in vegetative tissues tend to decline during the hotter and often drier summer months. oregonstate.edu A second, often smaller, peak in concentration typically occurs in the fall as temperatures cool and the plant experiences another period of active growth. oregonstate.eduresearchgate.net Studies in Iran have similarly reported that the lowest this compound concentrations were in the tillering stage, increasing during stem elongation, and reaching their highest point during the pollination stage in the summer. nih.gov This seasonal and developmental variation is a critical factor in pasture management, as the risk of toxicity is not constant throughout the year. oregonstate.eduresearchgate.net
Environmental Factors Influencing this compound Accumulation In Planta
Beyond the genetic and developmental influences, the external environment exerts significant control over the production and accumulation of this compound in the host plant. nih.gov Climatic variables are among the most influential of these factors.
Temperature plays a complex role in regulating this compound synthesis. This compound concentrations in tall fescue tend to increase in summer when plants are in their reproductive stage, suggesting that higher temperatures may promote mycelial growth and subsequent alkaloid production. nih.gov However, controlled environment studies have shown varied responses, with some alkaloids increasing with temperature while this compound content increased over time at a cooler temperature of 15°C. oregonstate.edu In the field, seasonal temperature changes are a major driver of the bimodal accumulation pattern, with peaks in the spring and fall. oregonstate.edumdpi.com
Edaphic Factors (e.g., Soil Nitrogen and Phosphorus Availability)
The production of this compound by the fungal endophyte Epichloë coenophiala within its host grass is significantly influenced by soil nutrient availability, particularly nitrogen (N) and phosphorus (P). Research indicates a complex relationship where nutrient inputs can modulate alkaloid concentrations, affecting the ecological dynamics of the grass-endophyte symbiosis.
Studies have consistently shown that nitrogen fertilization tends to increase this compound concentrations in tall fescue. nih.govacs.orgnih.gov However, this response is not always linear and can be affected by the dose, the type of fertilizer used, the plant's origin, and the specific year of the study. nih.gov For instance, in a common garden experiment, nutrient treatments significantly increased ergot alkaloid concentrations in tall fescue plants from wild European origins when grown in Finland, but not when the same plants were grown in Kentucky, highlighting a strong environmental interaction. nih.gov The effect of nitrogen can also vary depending on the part of the plant analyzed; an increase in this compound may be observed in the leaves but not in the inflorescence. nih.gov The rationale behind this is that alkaloids are nitrogen-rich compounds, and their synthesis can be enhanced when nitrogen is not a limiting factor in the environment. nih.gov
Phosphorus availability also plays a role in ergot alkaloid production. An increase in phosphorus supply has been shown to raise the level of ergot alkaloids in host plants, though this effect can vary with the level of P incorporation and the specific genotype of the endophyte. nih.gov In greenhouse studies, endophyte-infected tall fescue grown in low phosphorus soil produced more aboveground biomass, and some cultivars showed higher concentrations of P in their tissues compared to uninfected plants. umsystem.edu
Conversely, managing other soil properties, such as pH, can have an opposing effect. A study on the effect of limestone application on established 'Kentucky 31' tall fescue found that raising the soil pH through liming led to a modest but statistically significant reduction in this compound concentration by approximately 20 parts per billion (ppb). researchgate.net While this reduction may not be sufficient on its own to eliminate toxicity risks, it demonstrates that soil amendments other than N and P fertilizers can influence alkaloid profiles without the penalty of increasing this compound levels. researchgate.net
Table 1: Impact of Edaphic Factors on this compound Concentration This table summarizes research findings on how different soil factors influence this compound levels in tall fescue.
| Edaphic Factor | Observed Effect on this compound Concentration | Key Findings | Source(s) |
|---|---|---|---|
| Nitrogen (N) Fertilization | Generally Increases | Effect varies with dose, fertilizer type, plant origin, and environment. nih.govnih.gov | nih.govacs.orgnih.gov |
| Phosphorus (P) Availability | Can Increase | Effect varies with the level of incorporation and endophyte genotype. nih.gov | nih.govumsystem.edu |
| Limestone Application | Decreases | Surface application of limestone raised soil pH and reduced this compound by ~20 ppb. | researchgate.net |
Agricultural Management Practices (e.g., Clipping, Fertilization, Grazing Intensity)
Agricultural management practices are a primary determinant of this compound concentrations in pasture systems. Decisions regarding fertilization, defoliation frequency (clipping), and grazing intensity directly impact the risk associated with the toxin.
As established, nitrogen fertilization often leads to higher this compound levels in forage. nih.gov This creates a management challenge for producers aiming to boost forage yield without simultaneously increasing toxicity.
Grazing intensity also influences this compound exposure. Chemical suppression of seedheads using herbicides is one management tool to lower the this compound levels available to grazing animals. nih.gov In one study, treating a toxic endophyte-infected tall fescue pasture with an herbicide to suppress seedheads reduced the average this compound concentration from 0.56 ppm to 0.24 ppm. nih.gov This demonstrates that management aimed at altering the grass's reproductive state can be an effective mitigation strategy.
Table 2: Effect of Management Practices on this compound Levels This table outlines how different agricultural practices affect this compound concentrations in tall fescue pastures.
| Management Practice | Effect on this compound | Research Findings | Source(s) |
|---|---|---|---|
| Nitrogen Fertilization | Increases | Boosts forage yield but often increases alkaloid content. | nih.govacs.org |
| Clipping/Mowing | Reduces (in grazed portion) | Removes seedheads, which have the highest concentrations. Regrowth can still have high levels, especially in autumn. researchgate.net | uky.eduker.comresearchgate.net |
| Seedhead Suppression | Reduces | Herbicide application to prevent seedhead formation lowered pasture this compound from 0.56 ppm to 0.24 ppm in a study. | nih.govnih.gov |
Ecological Role of this compound in Grass-Endophyte Symbiosis
Contribution to Plant Bioprotection and Herbivory Deterrence
This compound is a crucial component of the defensive mutualism between Epichloë endophytes and their host grasses. The production of this compound and other alkaloids provides the grass with potent protection against a wide range of herbivores, contributing significantly to the plant's fitness, persistence, and competitive advantage in grassland ecosystems. researchgate.netwikipedia.org
The primary ecological function of this compound is to deter feeding by both invertebrate and vertebrate herbivores. mdpi.comresearchgate.net For mammalian herbivores, such as cattle and sheep, the ingestion of this compound-containing grasses leads to fescue toxicosis, a syndrome with various negative physiological effects. wikipedia.orgnih.gov This toxicity acts as a powerful feeding deterrent, discouraging overgrazing and protecting the host plant. researchgate.net
Inter-species Variation in this compound Occurrence and Impact
The presence and concentration of this compound vary considerably among different grass species, and even between different populations or ecotypes of the same species. nih.govusda.gov This variation is a result of the genetic diversity of both the host plant and the fungal endophyte strain it harbors.
Studies comparing different endophyte-infected forage grasses have revealed significant differences in this compound production. For example, an analysis of ecotypes collected across Europe found that endophyte-infected Festuca arundinacea (tall fescue) produced the highest average amount of this compound (0.998 mg·kg⁻¹), while mean concentrations in Lolium perenne (perennial ryegrass) and Festuca pratensis (meadow fescue) were much lower, at 0.200 and 0.125 mg·kg⁻¹, respectively. researchgate.net In the same study, endophyte-infected ecotypes of other grasses like Deschampsia cespitosa and Lolium multiflorum were found to be entirely free of this compound. researchgate.net
Even within a single species like tall fescue, there is substantial variation. A comparative study of wild tall fescue from three Northern European origins and the common U.S. cultivar 'Kentucky-31' found that the wild origin plants produced two to four times more ergot alkaloids than 'Kentucky-31' when grown in the same environment. nih.gov Furthermore, a survey of wild tall fescue in Southern France revealed that most infected plants could produce very high levels of this compound in their seeds, with 86% of the wild seeds having higher concentrations than the 'Kentucky 31' seeds sown in the same experimental pastures. acs.org This natural variation is the raw material for breeding programs aiming to select for beneficial grass-endophyte combinations.
Research on Mitigation Strategies in Agricultural Systems
Agronomic Practices to Influence this compound Concentrations
Agronomic management practices can significantly influence the concentration of this compound in endophyte-infected tall fescue pastures. These practices can be manipulated to mitigate the risk of fescue toxicosis in grazing livestock.
Fertilization and Soil Fertility: Nutrient management, particularly nitrogen application, has a direct impact on this compound levels. Increased fertilization can lead to higher concentrations of this compound. uky.edu Research has shown that forage treated with chemical fertilizer can have approximately 25% higher this compound concentrations compared to forage treated with poultry litter. vt.edu Therefore, moderate fertility inputs are recommended to avoid excessive alkaloid production. vt.edu
Grazing Management: Intensive and rotational grazing strategies can reduce the concentration of ergot alkaloids in the vegetative tillers of tall fescue. uky.edu This is because frequent grazing encourages the plant to allocate carbohydrates towards regrowth rather than alkaloid production. uky.edu Since higher concentrations of ergot alkaloids are found in the leaf sheaths compared to the leaf blades, practices that maximize the consumption of leaf blades, such as rotational grazing, can lower the potential for toxicity. uky.edu
Forage Conservation Methods: The method of conserving tall fescue as winter feed can alter this compound concentrations. The process of curing fescue for hay can substantially reduce this compound levels. researchgate.net One study found that compared to fresh pasture, this compound concentrations were lower in hay, and ammoniation of the hay resulted in even lower concentrations. researchgate.net In contrast, while ensiling fescue may lower this compound, it can lead to higher concentrations of total ergot alkaloids. researchgate.net Stockpiling fescue for winter grazing can also be an effective strategy, as hard freeze events can cause a dramatic decline in ergot alkaloid levels. vt.edu
Table 1: Effect of Forage Conservation Method on this compound Concentration
| Forage Type | Change in this compound Concentration Compared to Fresh Pasture |
| Hay | Lower researchgate.net |
| Ammoniated Hay | Even lower than hay researchgate.net |
| Silage | Lower researchgate.net |
Data sourced from a 2-year study conducted in Mt. Vernon, MO. researchgate.net
Microbiological Interventions for this compound Degradation in Animal Systems
The rumen microbiome plays a crucial role in the biotransformation of compounds ingested by ruminants, including the potential degradation of this compound. Research has focused on identifying specific microorganisms within the rumen that are capable of breaking down this toxic alkaloid, which could lead to strategies for mitigating fescue toxicosis.
Studies have shown that certain populations of rumen bacteria can degrade this compound. uky.edunih.gov In one study, rumen fluid from fistulated wether goats was incubated with a tall fescue seed extract containing this compound. nih.gov Over a 48-hour period, a disappearance of 11% to 15% of the this compound was observed. nih.govusda.gov This degradation was associated with an increase in tryptophan-utilizing bacteria. nih.gov
Further in vitro evaluations of pure cultures of known rumen bacteria have identified specific species with the ability to degrade this compound. nih.gov Hyper-ammonia producing (HAB) bacteria have been shown to be particularly effective, degrading 54% to 75% of the this compound in a 48-hour incubation period. nih.govusda.gov The bacterium Prevotella bryantii B14 also demonstrated the ability to degrade this compound, although to a lesser extent at 12%. nih.govusda.gov Other tested rumen bacteria did not show degradative activity. nih.gov
The identification of these this compound-degrading bacteria, such as those from the Prevotellaceae, Lachnospiraceae, and Veillonellaceae families, opens the possibility of developing microbiological strategies to enhance the detoxification of this compound in the rumen. mdpi.comnih.gov Such interventions could involve promoting the growth of these beneficial microbes or introducing them into the rumen to reduce the toxic impact of this compound on the animal. uky.edu
Table 2: In Vitro Degradation of this compound by Rumen Bacteria over 48 Hours
| Bacterial Group/Species | Percentage of this compound Degraded |
| Hyper-ammonia producing (HAB) bacteria | 54% - 75% nih.govusda.gov |
| Prevotella bryantii B14 | 12% nih.govusda.gov |
Data from in vitro studies using pure cultures of rumen bacteria. nih.govusda.gov
Q & A
Q. What integrative approaches link this compound’s molecular mechanisms to ecosystem-level impacts?
- Methodological Answer : Combine systems biology (e.g., metabolic flux analysis in endophytes) with ecological modeling to predict this compound’s role in plant-herbivore interactions. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
